molecular formula C9H8FNO3 B109009 1-(4-Fluoro-2-nitrophenyl)propan-2-one CAS No. 1263279-70-4

1-(4-Fluoro-2-nitrophenyl)propan-2-one

Cat. No.: B109009
CAS No.: 1263279-70-4
M. Wt: 197.16 g/mol
InChI Key: ZUSSYVUYWCVGHV-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H8FNO3 It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-2-nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the nitration of 4-fluoroacetophenone, followed by a Friedel-Crafts acylation reaction. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent Friedel-Crafts acylation involves the use of acetyl chloride and an aluminum chloride catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbonyl group, to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Reduction: 1-(4-Fluoro-2-aminophenyl)propan-2-one.

    Substitution: 1-(4-Methoxy-2-nitrophenyl)propan-2-one.

    Oxidation: 1-(4-Fluoro-2-nitrophenyl)propanoic acid.

Scientific Research Applications

1-(4-Fluoro-2-nitrophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Medicine: Research into potential therapeutic agents may involve this compound as a precursor or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-nitrophenyl)propan-2-one depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and fluorine groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)propan-2-one: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    1-(4-Fluorophenyl)propan-2-one:

    1-(4-Fluoro-2-aminophenyl)propan-2-one: A reduction product of the original compound, with different chemical and biological properties.

Uniqueness: 1-(4-Fluoro-2-nitrophenyl)propan-2-one is unique due to the simultaneous presence of both fluorine and nitro groups on the phenyl ring. This combination imparts distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSSYVUYWCVGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283739
Record name 1-(4-Fluoro-2-nitrophenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39616-99-4
Record name 1-(4-Fluoro-2-nitrophenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39616-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluoro-2-nitrophenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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